molecular formula C9H15F2IO B13079945 1-(2,2-Difluoroethoxy)-2-iodocycloheptane

1-(2,2-Difluoroethoxy)-2-iodocycloheptane

Cat. No.: B13079945
M. Wt: 304.12 g/mol
InChI Key: JRLLQLPOIYRVJT-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-iodocycloheptane is a compound that features a cycloheptane ring substituted with an iodide and a 2,2-difluoroethoxy group

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocycloheptane typically involves multiple steps. One common method includes the reaction of cycloheptanone with iodine and a difluoroethanol derivative under specific conditions. The process often requires the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-2-iodocycloheptane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-iodocycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethoxy)-2-iodocycloheptane exerts its effects involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-2-iodocycloheptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cycloheptane ring, an iodine atom, and a difluoroethoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H15F2IO

Molecular Weight

304.12 g/mol

IUPAC Name

1-(2,2-difluoroethoxy)-2-iodocycloheptane

InChI

InChI=1S/C9H15F2IO/c10-9(11)6-13-8-5-3-1-2-4-7(8)12/h7-9H,1-6H2

InChI Key

JRLLQLPOIYRVJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)OCC(F)F

Origin of Product

United States

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